molecular formula C6H4ClF2NO2S B13537723 3-(Difluoromethyl)pyridine-2-sulfonyl chloride

3-(Difluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B13537723
M. Wt: 227.62 g/mol
InChI Key: DKQXZPLLFDDYDX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine-2-sulfonyl chloride is an organofluorine compound with the molecular formula C6H4ClF2NO2S. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyridine-2-sulfonyl chloride typically involves the reaction of pyridine-2-sulfonyl chloride with difluoromethylating agents. One common method includes the use of difluoromethyl sulfone as a reagent under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the continuous addition of reagents and the use of efficient purification techniques, such as distillation under reduced pressure, to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate salts.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfides.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack . The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the difluoromethyl and sulfonyl chloride groups. This combination imparts distinct reactivity and stability, making it particularly useful in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

3-(difluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H4ClF2NO2S/c7-13(11,12)6-4(5(8)9)2-1-3-10-6/h1-3,5H

InChI Key

DKQXZPLLFDDYDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)F

Origin of Product

United States

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